4-Chloro-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline
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Overview
Description
“4-Chloro-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline” is a chemical compound with the molecular formula C18H13ClN2S2 . It has a molecular weight of 356.89 .
Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 574.6±60.0 °C and a predicted density of 1.42±0.1 g/cm3 . Its pKa is predicted to be -0.16±0.40 .Scientific Research Applications
Synthesis and Antituberculosis Activity
4-Chloro-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline, along with other quinazoline derivatives, has been explored for its potential in the synthesis of compounds with significant antituberculosis activity. For example, a study by Selvam Chitra et al. (2011) synthesized a series of 3-heteroarylthioquinoline derivatives through Friedlander annulation, demonstrating notable in vitro activity against Mycobacterium tuberculosis. This research highlights the compound's role in developing new antituberculosis agents, emphasizing the importance of quinazoline derivatives in medicinal chemistry (Selvam Chitra et al., 2011).
Anticancer and Antibacterial Applications
Further studies have explored the biological activities of quinazoline derivatives, including anticancer and antibacterial effects. For instance, Mostafa M Ghorab et al. (2010) investigated the synthesis and biological activities of novel triazoloquinazolines and triazinoquinazolines containing benzenesulfonamide moieties. Their research indicates that these compounds exhibit good antipyretic and anti-inflammatory activities, suggesting potential for the development of new pharmacological agents (Mostafa M Ghorab et al., 2010).
Synthetic Methodologies and Catalysis
Additionally, the compound has been a focus in studies concerning synthetic methodologies and catalysis, aiming to develop more efficient and convenient methods for the synthesis of quinazoline derivatives. For example, J. V. Eynde et al. (1993) presented a convenient method for the preparation of 2-substituted quinazolines, showcasing the versatility of quinazoline compounds in synthetic organic chemistry (J. V. Eynde et al., 1993).
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
4-chloro-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2S/c1-11-6-8-12(9-7-11)10-20-16-18-14-5-3-2-4-13(14)15(17)19-16/h6-9H,2-5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOFNFIZBCRIIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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